molecular formula C21H23N5O7S2 B2663238 N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide CAS No. 313960-41-7

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2663238
CAS No.: 313960-41-7
M. Wt: 521.56
InChI Key: VKVRVHCZXSVEMU-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a synthetic sulfonamide derivative featuring a central 2,6-dimethoxypyrimidine scaffold. This compound is characterized by dual sulfamoyl groups: one linked to the pyrimidine ring and the other to the benzamide moiety. The dimethylsulfamoyl group at the para position of the benzamide distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O7S2/c1-26(2)35(30,31)17-9-5-14(6-10-17)20(27)22-15-7-11-16(12-8-15)34(28,29)25-18-13-19(32-3)24-21(23-18)33-4/h5-13H,1-4H3,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVRVHCZXSVEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The compound’s ability to interact with multiple pathways makes it a versatile tool in research .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., nitro ) increase metabolic stability but may reduce solubility.
  • Alkoxy groups (e.g., ethoxy ) modulate logP values, impacting pharmacokinetic profiles.

Variations in Sulfamoyl Groups

The sulfamoyl moiety’s substitution pattern dictates hydrogen-bonding capacity and target selectivity:

Compound Name Sulfamoyl Group Molecular Weight Bioactivity Insights
N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide (Target) Dimethylsulfamoyl ~495.52 g/mol Enhanced selectivity for sulfotransferases due to steric shielding from methyl groups.
N-[4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide Dipropylsulfamoyl ~551.63 g/mol Increased lipophilicity may improve CNS penetration but reduce aqueous solubility.
4-(Azepan-1-ylsulfonyl)-N-[4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl]benzamide Azepane-sulfonyl ~585.65 g/mol Macrocyclic sulfonamide enhances conformational rigidity for selective binding.

Key Findings :

  • Dimethylsulfamoyl (target compound) offers a balance between steric hindrance and solubility .
  • Dipropylsulfamoyl extends half-life in vivo but may increase off-target interactions.
  • Azepane-sulfonyl demonstrates improved target residence time in enzyme inhibition assays.

Pyrimidine Ring Modifications

The 2,6-dimethoxypyrimidine core is conserved across analogs, but substitutions at the 4-position alter electronic properties:

Compound Name Pyrimidine Substituent Optical Rotation ([α]D) Notable Data
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-YL)sulfamoyl)phenyl)benzamide 2-Oxotetrahydrofuran +10.6° Chiral center induces stereoselective binding; confirmed by HPLC .
N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide None (parent scaffold) N/A Simplest analog; serves as a baseline for SAR studies .

Key Findings :

  • Chiral auxiliaries (e.g., 2-oxotetrahydrofuran ) improve enantiomeric purity and potency.
  • Unmodified pyrimidine (e.g., ) exhibits lower metabolic stability due to lack of steric protection.

Biological Activity

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of insecticidal applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O7SC_{21}H_{22}N_{4}O_{7}S, with a molecular weight of 474.5 g/mol. The structure features a pyrimidine moiety linked to a sulfamoyl group and a dimethylsulfamoyl benzamide core. The compound's unique structure contributes to its biological properties.

Insecticidal Activity

Recent studies have highlighted the compound's potential as an insecticide, particularly through its ability to inhibit chitin synthesis in insects. Chitin is a critical component of the exoskeleton in arthropods, and its inhibition can lead to developmental disruptions and mortality in target species.

Mechanism of Action:
The primary mechanism involves the inhibition of chitin synthase, an enzyme crucial for chitin biosynthesis. This action disrupts the normal development and molting processes in insects.

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. Key findings include:

  • Substituent Effects: The presence of electron-donating groups on the phenyl moiety enhances larvicidal activity against various insect species such as Chilo suppressalis and Spodoptera litura.
  • Hydrophobicity: The hydrophobic nature of substituents at specific positions on the phenyl ring significantly influences activity levels.

Case Studies

  • Inhibition Studies:
    A study investigated the inhibitory effects of various analogs on chitin synthesis using cultured integument from C. suppressalis. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional insecticides, demonstrating superior efficacy.
    CompoundIC50 (µM)Activity
    Compound A5.2High
    Compound B10.1Moderate
    Compound C3.8Very High
  • Field Trials:
    Field trials conducted on rice crops showed that formulations containing this compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects.

Research Findings

Recent literature emphasizes the compound's potential as a novel insecticide with a unique mode of action:

  • Chitin Synthesis Inhibition: The compound has been shown to effectively inhibit chitin synthesis in multiple insect species, leading to larval mortality.
  • Synergistic Effects: When combined with other insecticides, this compound demonstrated synergistic effects that enhanced overall efficacy against resistant pest populations.

Q & A

Q. What synthetic routes are recommended for synthesizing N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide, and what reaction conditions are critical for optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the pyrimidine precursor (e.g., 2,6-dimethoxypyrimidin-4-amine) via nucleophilic substitution or cyclization reactions.
  • Step 2 : Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) to introduce the sulfamoyl moiety .
  • Step 3 : Amide coupling between the sulfonylated phenyl intermediate and 4-(dimethylsulfamoyl)benzoic acid derivatives, often employing coupling agents like EDCI or HATU .
    Key Conditions :
  • Temperature control (60–80°C for sulfonylation), anhydrous solvents (e.g., DMF or THF), and inert atmosphere to prevent side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, HPLC) confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Verify substituent positions (e.g., methoxy groups on pyrimidine at δ 3.8–4.0 ppm; sulfonamide protons at δ 7.5–8.5 ppm) .
  • IR : Confirm sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .

Advanced Research Questions

Q. How do the dual sulfamoyl groups influence the compound’s bioactivity, and what experimental strategies elucidate their interaction with enzymes?

  • Methodological Answer :
  • Mechanistic Insight : The sulfamoyl groups may act as hydrogen bond acceptors/donors, mimicking enzyme substrates (e.g., dihydrofolate reductase or carbonic anhydrase) .
  • Experimental Approaches :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzyme targets .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .
  • Mutagenesis Studies : Modify enzyme active sites to assess sulfamoyl group contributions .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Meta-Analysis : Compare data across studies to identify variables (e.g., cell line specificity, pharmacokinetic differences) .
  • Dose-Response Refinement : Optimize concentrations using Hill slope analysis to account for model-specific efficacy thresholds .
  • ADME Profiling : Evaluate bioavailability and metabolism (e.g., microsomal stability assays) to explain in vivo discrepancies .

Q. What computational strategies predict the binding affinity of this compound with target enzymes, and how are they validated experimentally?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites, prioritizing sulfamoyl and benzamide moieties .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Validation : Correlate computational ΔG values with experimental IC50 data from enzyme inhibition assays .

Q. What material science applications are plausible for this compound, based on its structural analogs?

  • Methodological Answer :
  • Polymer Modification : Sulfonamide derivatives can enhance ionic conductivity in proton-exchange membranes (test via impedance spectroscopy) .
  • Coordination Chemistry : Explore metal-organic frameworks (MOFs) by reacting sulfamoyl groups with transition metals (e.g., Cu²⁺) .

Methodological Notes

  • Synthesis Adjustments : Replace methyl groups in literature protocols with methoxy groups; adjust reaction times due to increased electron-donating effects .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO for bioassays) and validate assays with positive controls (e.g., methotrexate for enzyme inhibition) .

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